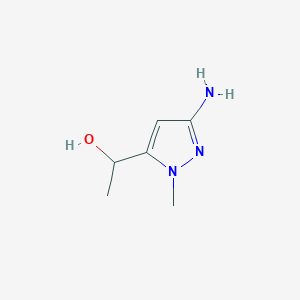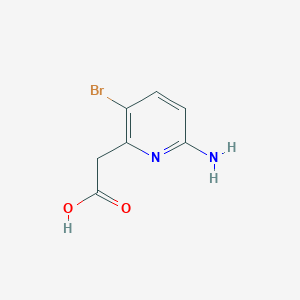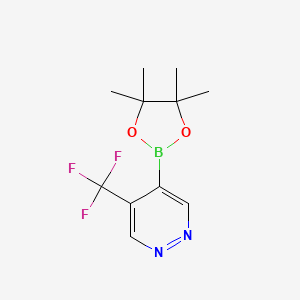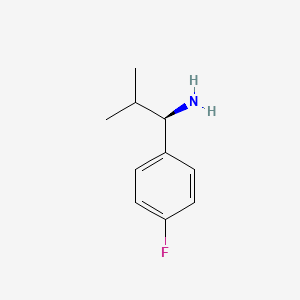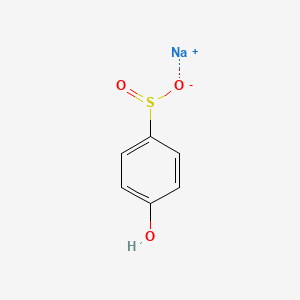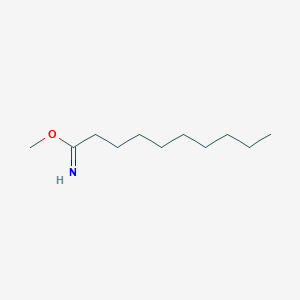
Methyl decanimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl decanimidate is an organic compound that belongs to the class of imidates. Imidates are derivatives of carboxylic acids where the hydroxyl group is replaced by an imido group. This compound is particularly known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl decanimidate can be synthesized through several methods. One common approach involves the reaction of decanoic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. This esterification reaction produces methyl decanoate, which can then be converted to this compound through subsequent reactions involving amines and other reagents.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes followed by purification steps to ensure high purity. The use of catalysts and optimized reaction conditions helps in achieving efficient production rates.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl decanimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the imido group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products:
Oxidation: Decanoic acid.
Reduction: Decylamine.
Substitution: Various substituted imidates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl decanimidate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme mechanisms.
Medicine: It is explored for its potential in drug development and as a building block for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl decanimidate involves its interaction with various molecular targets. It can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Methyl methacrylate: Another ester compound with similar reactivity but different applications.
Methyl cyanoformate: Used in organic synthesis with distinct chemical properties.
Uniqueness: Methyl decanimidate is unique due to its specific structure and reactivity, making it suitable for specialized applications in organic synthesis and industrial processes. Its ability to undergo various chemical transformations adds to its versatility.
Propriétés
Formule moléculaire |
C11H23NO |
|---|---|
Poids moléculaire |
185.31 g/mol |
Nom IUPAC |
methyl decanimidate |
InChI |
InChI=1S/C11H23NO/c1-3-4-5-6-7-8-9-10-11(12)13-2/h12H,3-10H2,1-2H3 |
Clé InChI |
NDIILPIWPBKTCI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


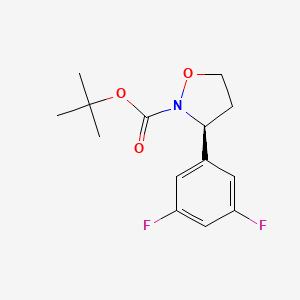
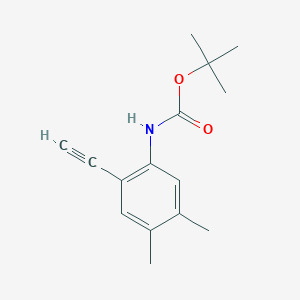
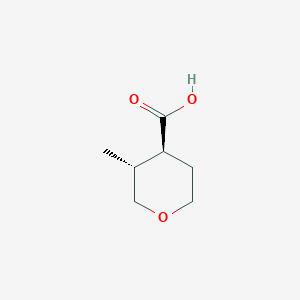
![Hexanamide, N-[(1R,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-, rel-](/img/structure/B12957974.png)
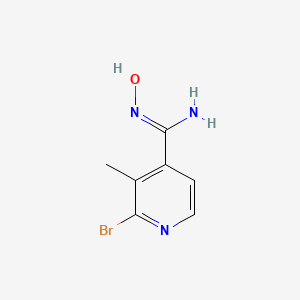
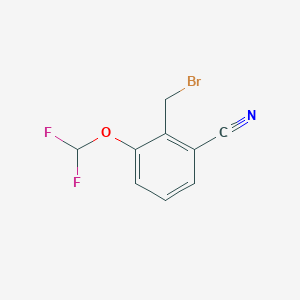
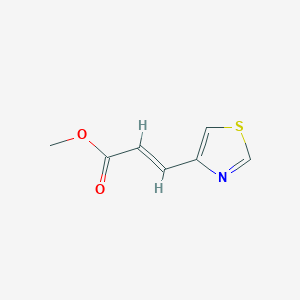
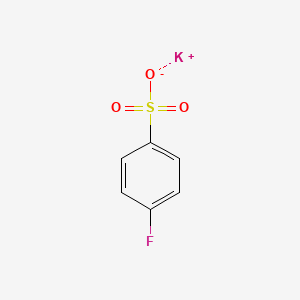
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-(1H-pyrrol-1-yl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12958006.png)
